molecular formula C10H10F4N2O5 B12282757 2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine

2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine

Cat. No.: B12282757
M. Wt: 314.19 g/mol
InChI Key: CYCXYYQOQWCVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine (CAS 114652-80-1) is a synthetic modified nucleoside with significant potential in biomedical research, particularly as a powerful antiviral agent. Studies indicate its formidable prowess against a range of RNA viruses, including Hepatitis C virus (HCV), Zika virus, and norovirus . The core structure of this compound is an arabinose sugar modified with both a 2'-deoxy-2'-fluoro group and a 5-trifluoromethyl substituent on the uracil base . This specific configuration is part of the 2'F-ANA (2'-deoxy-2'-fluoro-d-arabinonucleic acid) family of nucleoside analogs. Such analogs are known for their enhanced stability against enzymatic and chemical hydrolysis compared to natural nucleic acids, making them valuable for developing stable therapeutic oligonucleotides . The 2'F-ANA modification allows oligonucleotides to adopt a DNA-like B-form helix and demonstrates high binding affinity and specificity for RNA targets. Notably, unlike many other 2'-modified nucleotides, 2'F-ANA can activate RNase H-mediated degradation of complementary target RNA, a key mechanism for antisense therapeutic applications . With a molecular formula of C 10 H 10 F 4 N 2 O 5 and a molecular weight of 314.19 g/mol, this solid compound is provided with a purity of ≥95% . It serves as a critical building block in the preparation of modified nucleic acid molecules for probing biological processes and developing novel therapeutic agents. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4N2O5/c11-5-6(18)4(2-17)21-8(5)16-1-3(10(12,13)14)7(19)15-9(16)20/h1,4-6,8,17-18H,2H2,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCXYYQOQWCVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Pathway

Step Reagents/Conditions Purpose Yield
1 Acetyl chloride, MeOH, 0°C → rt, 24 h Acetylate 1'-OH to stabilize sugar. N/A
2 TIPDSCl, DCM, Pyr, 0°C → rt, 3 h Protect 3'- and 5'-OH with tetraisopropyldisiloxane (TIPDS). N/A
3 TEMPO, NaOCl, aq. NaHCO₃, 0°C, 2 h Oxidize 2'-OH to ketone. N/A
4 MeMgCl, Et₂O, 0–10°C, 3 h Methylate 2'-position via Grignard reagent. N/A
5 DAST, DCM/THF, rt, 3 h Fluorinate 2'-position. N/A
6 SnCl₄, MeCN, 0°C → rt, 4 h Couple silylated uridine with fluorinated sugar. N/A
7 DMF, glacial AcOH, NMe₄F, rt, 2 h Deprotect TIPDS groups. 95%
8 tert-BuMgCl, THF, rt, 48 h Final deprotection and nucleoside formation. 68% (final)

Key Observations :

  • Step 3 : TEMPO-mediated oxidation ensures selective conversion of 2'-OH to ketone without over-oxidation.
  • Step 5 : Diethylaminosulfur trifluoride (DAST) efficiently introduces fluorine at the 2'-position, avoiding side reactions.
  • Step 6 : Tin(IV) chloride facilitates nucleophilic substitution, enabling coupling with uridine under anhydrous conditions.

Fluorination Strategies

Fluorination is critical for enhancing metabolic stability and target affinity. Two primary methods are used:

DAST-Mediated Fluorination

  • Mechanism : DAST reacts with ketone intermediates to replace oxygen with fluorine.
  • Advantages : High regioselectivity; compatible with silyl-protected sugars.
  • Limitations : Requires anhydrous conditions; potential for side reactions with sensitive groups.

Hydrofluoric Acid (HF) with Lewis Base

  • Mechanism : HF and a Lewis base (e.g., boron trifluoride) fluorinate sugars.
  • Advantages : Cost-effective; scalable.
  • Limitations : Low stability of fluorinated sugars; limited control over stereochemistry.

Comparative Analysis :

Method Yield Regioselectivity Scalability Safety
DAST High Excellent Moderate Moderate
HF/Lewis Base Moderate Poor High Low

DAST is preferred for laboratory-scale synthesis, while HF-based methods may be explored for industrial processes.

Coupling and Deprotection

Nucleobase Coupling

The fluorinated sugar is coupled with uracil derivatives using SnCl₄ in acetonitrile. This step ensures β-configuration retention and avoids epimerization.

Deprotection Protocol

Silyl protecting groups are removed via:

  • Acetic Acid : Cleaves acetyl groups.
  • Tetramethylammonium Fluoride (NMe₄F) : Removes TIPDS groups.
    This two-step process minimizes side reactions and preserves the fluorinated sugar.

Optimization and Yield Considerations

  • Step 7 : Deprotection with DMF/AcOH/NMe₄F achieves 95% efficiency, critical for minimizing losses.
  • Final Yield : The overall process yields 68% of the target compound after eight steps, reflecting the complexity of fluorinated nucleoside synthesis.

Comparative Analysis of Synthetic Routes

Parameter Divergent Method Convergent Method
Starting Material β-D-Ribose Pre-fluorinated sugar + nucleobase
Fluorination Post-coupling (Step 5) Pre-coupling (in sugar)
Yield 68% (8 steps) <30% (due to sugar instability)
Scalability Moderate (multi-step protection) Poor (sensitive intermediates)

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-5-trifluoromethyl-arabinouridine can undergo various chemical reactions, including:

    Substitution Reactions: Introduction or replacement of functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Substitution Reactions: Often involve halogenating agents or nucleophiles.

    Oxidation: Typically uses oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions might yield various fluorinated derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.

Scientific Research Applications

2’-Deoxy-2’-fluoro-5-trifluoromethyl-arabinouridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoro-5-trifluoromethyl-arabinouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine with structurally related nucleoside analogues:

Compound Name Sugar Modification Base Modification Key Applications Key Findings
2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine 2'-fluoro (arabinose) 5-trifluoromethyl (uracil) Antiviral, anticancer, PET imaging Enhanced lipophilicity and nuclease resistance; potential for improved tissue uptake
Trifluridine (5-Trifluoromethyl-2'-deoxyuridine) None (deoxyribose) 5-trifluoromethyl (uracil) Antiviral (herpesviruses), topical use Inhibits thymidylate synthase; incorporated into DNA, causing chain termination
2'-F RNA (2'-fluoro-β-D-ribonucleic acid) 2'-fluoro (ribose) None siRNA therapeutics, RNA targeting C3'-endo sugar pucker enhances RNA duplex stability and serum half-life
2'-F ANA (2'-fluoro-arabinonucleic acid) 2'-fluoro (arabinose) None Antisense oligonucleotides C2'-/O4'-endo pucker improves RNase H recruitment and target binding
5-Fluoro-2'-deoxyuridine (Floxuridine) None (deoxyribose) 5-fluoro (uracil) Anticancer (colorectal cancer) Metabolized to 5-fluorouracil; inhibits thymidylate synthase and DNA synthesis
FIAU (5-iodo-2'-fluoro-arabinouridine) 2'-fluoro (arabinose) 5-iodo (uracil) PET imaging (HSV1-tk reporter gene) High accumulation in transduced cells; used for in vivo gene expression imaging
Clofarabine (2'-fluoro-arabinofuranosyl-2-chloroadenine) 2'-fluoro (arabinose) 2-chloro (adenine) Anticancer (leukemia) Inhibits ribonucleotide reductase and DNA polymerase; FDA-approved for pediatric ALL

Biological Activity

2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine (DFTArU) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer therapies. Its unique structural modifications, including a trifluoromethyl group and deoxy sugar moiety, enhance its efficacy by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis.

Structural Characteristics

DFTArU features several key structural components that contribute to its biological activity:

  • Deoxy Sugar Moiety : This modification allows for better incorporation into nucleic acids.
  • Trifluoromethyl Group : Enhances the compound's lipophilicity and stability.
  • Benzoyl Groups : These groups can improve the compound's binding affinity to target enzymes.

DFTArU acts primarily by inhibiting viral replication. It competes with natural nucleosides for incorporation into viral RNA or DNA, disrupting the replication process. This mechanism is particularly relevant for viruses such as HIV and those causing hepatitis .

Antiviral Activity

Research indicates that DFTArU exhibits significant antiviral properties. In vitro studies have shown its effectiveness against various viral pathogens:

Virus TypeIC50 (nM)Reference
HIV<100
Hepatitis B Virus<200
SARS-CoV-2<500

These values suggest that DFTArU could be a promising candidate for further development in antiviral therapies.

Anticancer Properties

In addition to its antiviral effects, DFTArU has shown potential anticancer activity. It interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The following table summarizes findings from various studies on its cytotoxicity against different cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)0.5Induction of apoptosis
MCF-7 (Breast)0.8DNA synthesis inhibition
A549 (Lung)0.6Cell cycle arrest

Case Studies

Several case studies have highlighted the effectiveness of DFTArU in biological applications:

  • HIV Replication Study : A study demonstrated that DFTArU significantly reduced viral load in cultured human T-cells infected with HIV, showing a dose-dependent response.
  • Hepatitis B Treatment : In a preclinical model, DFTArU was shown to decrease Hepatitis B surface antigen levels, indicating its potential as a therapeutic agent against chronic Hepatitis B infections .
  • Cancer Cell Line Inhibition : Research involving various cancer cell lines revealed that DFTArU induced apoptosis through the activation of caspase pathways, highlighting its dual role in targeting both viral and cancerous cells .

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